molecular formula C6H7BO4S B13409147 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid

Cat. No.: B13409147
M. Wt: 186.00 g/mol
InChI Key: YEEIDANWPJLVQK-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a fused bicyclic ring system containing both a thiophene and a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid typically involves the palladium-catalyzed cross-coupling reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl halides with boronic acid derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action for 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid in its applications primarily involves its ability to form stable covalent bonds with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it useful in semiconducting materials . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is useful in sensor applications .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid is unique due to the presence of the boronic acid group, which allows for versatile chemical modifications and applications in various fields. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block in organic synthesis .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO4S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3,8-9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEIDANWPJLVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CS1)OCCO2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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